molecular formula C5H3BrCl2N2 B019188 6-Bromo-3,5-dichloropyridin-2-amine CAS No. 105751-20-0

6-Bromo-3,5-dichloropyridin-2-amine

Cat. No.: B019188
CAS No.: 105751-20-0
M. Wt: 241.9 g/mol
InChI Key: ISNATVJFXVDHOT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridinamine Scaffolds in Chemical Research

The pyridine (B92270) scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a fundamental structural motif in chemistry. google.com Its derivatives, particularly pyridinamines (pyridines bearing an amino group), have a rich history in the development of pharmaceuticals and agrochemicals. The amino group can serve as a key site for further chemical modifications, allowing for the construction of diverse molecular architectures. The introduction of halogen atoms to the pyridinamine scaffold further enhances its utility, providing reactive handles for cross-coupling reactions and other transformations. This has made halogenated pyridinamines indispensable tools for medicinal chemists and materials scientists.

Overview of 6-Bromo-3,5-dichloropyridin-2-amine as a Research Compound

This compound is a polyhalogenated pyridinamine that, while not extensively studied, holds promise as a research compound. Its structure features a bromine atom and two chlorine atoms, in addition to an amino group, on the pyridine ring. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple halogen atoms at distinct positions on the pyridine ring offers the possibility of selective functionalization, enabling the synthesis of a wide range of more complex molecules.

Below is a table summarizing the key properties of this compound:

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1398011-20-4
Molecular Formula C₅H₃BrCl₂N₂
Molecular Weight 241.90 g/mol
Appearance Off-white to pale yellow powder
Melting Point 115-120 °C

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane (B109758) |

This data is compiled from publicly available sources and may vary between suppliers.

Scope and Research Objectives for this compound

Given the limited specific research on this compound, the primary research objective would be to explore its synthetic utility. Key areas of investigation would include:

Selective Cross-Coupling Reactions: Investigating the differential reactivity of the bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to enable stepwise functionalization of the pyridine ring.

Derivatization of the Amino Group: Exploring reactions of the 2-amino group, such as acylation, alkylation, and diazotization, to introduce further diversity into the molecular scaffold.

Synthesis of Novel Heterocyclic Systems: Utilizing the compound as a precursor for the synthesis of fused heterocyclic systems with potential biological activity.

The broader research scope would be to establish this compound as a readily available and versatile building block for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

To provide a comparative context, the following table outlines the properties of some related, more extensively studied halogenated pyridinamines:

Table 2: Comparative Properties of Related Halogenated Pyridinamines

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Features
2-Amino-6-bromopyridine 19798-81-3 C₅H₅BrN₂ 173.01 A common building block in medicinal chemistry. sigmaaldrich.com
6-Bromo-3-chloropyridin-2-amine 1060815-73-7 C₅H₄BrClN₂ 207.45 A dihalogenated aminopyridine with potential for selective functionalization. nih.gov
2,3-Diamino-5-bromopyridine Not Available C₅H₆BrN₃ 188.03 A diaminopyridine derivative used in the synthesis of various heterocyclic compounds.

| 5-Bromo-3,6-dichloropyrazin-2-amine | 960510-36-5 | C₄H₂BrCl₂N₃ | 242.89 | A related halogenated aza-aromatic amine with a pyrazine (B50134) core. nih.gov |

This data is compiled from publicly available sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,5-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNATVJFXVDHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547768
Record name 6-Bromo-3,5-dichloropyridin-2-amine
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Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105751-20-0
Record name 6-Bromo-3,5-dichloro-2-pyridinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,5-dichloropyridin-2-amine
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Advanced Synthetic Methodologies for 6 Bromo 3,5 Dichloropyridin 2 Amine

Regioselective Halogenation Strategies for Pyridine (B92270) Precursors

The direct introduction of halogen atoms onto a pre-existing pyridine or aminopyridine scaffold is a primary strategy for synthesizing halogenated pyridines. The success of this approach hinges on controlling the regioselectivity of the halogenation reactions, which can be influenced by the electronic nature of the pyridine ring and the specific reagents and conditions employed.

Electrophilic aromatic substitution is a fundamental method for halogenating pyridines. However, the pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack than benzene. The presence of an activating amino group, as in 2-aminopyridine (B139424), directs incoming electrophiles to the ortho and para positions (C3 and C5).

Common electrophilic halogenating agents include N-halosuccinimides such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.netyinshai.com These reagents are often preferred due to their ease of handling compared to elemental halogens. yinshai.com The halogenation of 2-aminopyridine with NBS, for instance, typically yields 2-amino-5-bromopyridine, which can be further brominated to 2-amino-3,5-dibromopyridine. orgsyn.org

To achieve the specific 3,5-dichloro-6-bromo substitution pattern, a multi-step halogenation sequence on a 2-aminopyridine precursor is necessary. The regioselectivity can be guided by the choice of halogenating agent and the reaction conditions. For example, using LiCl as a chlorine source with Selectfluor as an oxidant allows for the chlorination of 2-aminopyridines under mild conditions, with the regioselectivity being highly dependent on the existing substituents. rsc.org A plausible route could involve the initial dichlorination of 2-aminopyridine at the 3- and 5-positions, followed by a subsequent regioselective bromination at the 6-position. The presence of the deactivating chloro groups and the activating amino group would direct the final bromination.

Alternative strategies involve activating the pyridine ring in unconventional ways. One such method proceeds via Zincke imine intermediates, which transforms the electron-deficient pyridine into a polarized azatriene system that readily reacts with N-halosuccinimides, offering a pathway to 3-substituted pyridines. chemrxiv.org

Reagent SystemSubstrate TypeTypical OutcomeReference
N-Bromosuccinimide (NBS)2-AminopyridinesMono- and di-bromination at C3 and C5 positions researchgate.netorgsyn.org
N-Chlorosuccinimide (NCS)2-AminopyrazinesGood yields for chlorination researchgate.net
LiCl / Selectfluor2-AminopyridinesRegioselective chlorination with good to high yields rsc.org
Br2 / Acetic Acid2-AminopyridineStepwise bromination leading to 2-amino-5-bromopyridine orgsyn.org
NXS / Lewis or Brønsted AcidUnactivated AromaticsCatalytic halogenation; enhances reactivity yinshai.comresearchgate.net

Radical halogenation presents an alternative to electrophilic substitution, particularly for electron-deficient heterocycles like pyridine. youtube.com Unlike ionic reactions, radical pathways are less sensitive to the electronic effects of substituents on the ring, which can lead to different regiochemical outcomes. youtube.com These reactions typically require high temperatures or a radical initiator, such as UV light, to generate halogen radicals. youtube.com

For pyridine itself, gas-phase radical chlorination can produce a mixture of products, with 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657) often being major components. youtube.com This suggests that radical attack can occur at the C2/C6 positions, which are electronically disfavored in electrophilic substitutions. This distinct selectivity could be strategically employed in the synthesis of 6-Bromo-3,5-dichloropyridin-2-amine. For instance, a precursor could be subjected to radical bromination to install the halogen at the C6 position, a step that is challenging via electrophilic attack due to the directing influence of the C2-amino group.

Modern approaches, such as photoredox catalysis, have enabled radical reactions under milder conditions. These methods can generate pyridyl radicals from halopyridine precursors through single-electron reduction, which can then participate in further reactions. nih.gov

Transition-Metal Catalyzed Approaches in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the construction and modification of complex pyridine scaffolds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used in the pharmaceutical industry for its broad functional group tolerance. rsc.org In the context of synthesizing pyridine derivatives, it is invaluable for the functionalization of polyhalogenated pyridines. rsc.orgrsc.org The site-selectivity of the reaction is a key consideration. Generally, the rate of the initial oxidative addition step is dependent on the carbon-halogen bond dissociation energy, following the trend I > Br > Cl > F. rsc.org

For dihalopyridines, cross-coupling preferentially occurs at the most electrophilic carbon or the one with the most labile halogen. In many cases, such as with 2,3-, 2,4-, and 2,5-dihalopyridines, the reaction selectively occurs at the C2 position. rsc.org This intrinsic selectivity can be modulated by the choice of catalyst, ligands, and reaction conditions. acs.org For a hypothetical precursor like 2-bromo-3,5,6-trichloropyridine, a Suzuki-Miyaura reaction could be used to selectively introduce a carbon-based substituent at the more reactive C-Br bond before subsequent transformations.

Catalyst System (Precatalyst/Ligand)BaseSolventTypical ApplicationReference
Pd(dppf)Cl2K2CO3Methanol (B129727)Coupling at C5 of 5-bromo-2-chloronicotinonitrile rsc.org
Pd(OAc)2 / PPh3Na2CO3MethanolSelective coupling of dihalopyridines rsc.org
Pd2(dba)3 / PCy3K3PO4DioxaneCoupling of aryl chlorides with arylboronic acids rsc.org
Pd(PPh3)4Na2CO3Dioxane/WaterGeneral cross-coupling of aryl halides rsc.org

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is directly applicable to the synthesis of this compound from a suitable polyhalogenated pyridine precursor, such as 2,6-dibromo-3,5-dichloropyridine.

The key to a successful synthesis is regioselectivity. As with Suzuki coupling, the reaction rate depends on the halogen, with C-Br bonds typically reacting faster than C-Cl bonds. This allows for the selective amination at the C2 (or C6) position if it bears a bromine atom, leaving the chlorine atoms intact for potential further functionalization. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgnih.gov Modern catalyst systems can even utilize aqueous ammonia (B1221849), providing a more convenient and economical nitrogen source. nih.gov

Catalyst System (Precatalyst/Ligand)BaseAmine SourceTypical SubstrateReference
Pd2(dba)3 / BINAPNaOt-BuPrimary/Secondary AminesAryl Bromides/Iodides wikipedia.orgyoutube.com
Pd(OAc)2 / XPhosNaOt-BuSecondary AminesAryl Bromides nih.gov
Pd(OAc)2 / P(t-Bu)3K3PO4Primary/Secondary AminesAryl Chlorides capes.gov.br
[(CyPF-tBu)PdCl2]LiN(SiMe3)2Ammonia EquivalentsAryl Halides organic-chemistry.org
Pd(OAc)2 / KPhosHydroxideAqueous AmmoniaAryl Chlorides/Bromides nih.gov

Beyond the Suzuki and Buchwald-Hartwig reactions, a variety of other palladium-catalyzed transformations are available for modifying halopyridine scaffolds. Intramolecular C-H arylation, for example, can be used to construct fused heterocyclic systems from amide derivatives of halopyridines. nih.gov This reaction involves the palladium-catalyzed formation of a new ring by coupling a C-Br bond with a C-H bond on an adjacent ring system, a process that is often facilitated by phosphine ligands. nih.gov While not a direct route to the title compound, such methods highlight the power of palladium catalysis to create molecular complexity from halogenated pyridine building blocks, opening avenues for the synthesis of novel and diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Ring Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. chemicalbook.comprepchem.com Halogens, serving as excellent leaving groups, facilitate these transformations.

A viable synthetic pathway to this compound can be envisioned starting from a readily available polyhalogenated precursor such as 2,3,5,6-tetrachloropyridine (B1294921). The first key step would be a regioselective amination at the C2 position. The positions alpha to the ring nitrogen (C2 and C6) are the most activated sites for nucleophilic attack. By carefully controlling reaction conditions, a molecule like ammonia or an ammonia equivalent can selectively displace one of the chlorine atoms.

Research has demonstrated the feasibility of selective amination on polyhalogenated pyridines. For instance, studies have shown that under specific base-promoted conditions, even using water as a solvent, polyhalogenated pyridines can be selectively aminated. acs.org The use of dimethylformamide (DMF) in the presence of a strong base like sodium tert-butoxide can also serve as a source of dimethylamine (B145610) for amination. acs.org While direct mono-amination of 2,3,5,6-tetrachloropyridine with ammonia to yield 2-amino-3,5,6-trichloropyridine is the desired first step in this hypothetical route, subsequent conversion of the 6-chloro group to a bromo group would be required.

Table 1: Exemplary Conditions for SNAr Amination on Polyhalopyridines

Starting MaterialNucleophile/ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
2,5-DibromopyridineDMF, NaOtBuWater140125-Bromo-N,N-dimethylpyridin-2-amine-
2,3,5,6-TetrachloropyridineDMF, NaOtBuWater140123,5,6-Trichloro-N,N-dimethylpyridin-2-amine86% acs.org
2,6-DibromopyridineMethylamine-150246-Bromo-N-methylpyridin-2-amine54.1%

This interactive table is based on data from analogous reactions reported in the literature. acs.org

Synthetic Routes Utilizing Amine and Halogen Interconversions

The construction of the target molecule can also heavily rely on the interconversion of amine and halogen functionalities. These strategies can involve either direct halogenation of an aminopyridine precursor or the transformation of an amino group into a halogen via diazotization.

Direct Halogenation of an Aminodichloropyridine Precursor

A practical approach begins with the synthesis of 2-amino-3,5-dichloropyridine (B145740). This intermediate can be prepared by the dichlorination of 2-aminopyridine using reagents like N-chlorosuccinimide (NCS) in a solvent mixture of DMF and methanol, affording yields around 70%. chemicalbook.com Another patented method involves reacting 2-amino-5-chloropyridine (B124133) with NCS. google.com

With 2-amino-3,5-dichloropyridine in hand, the next critical step is the selective bromination at the C6 position. The amino group at C2 is an activating group and directs electrophiles to the ortho (C3) and para (C5) positions. However, since these positions are already occupied by chlorine atoms, electrophilic attack could potentially be directed to the vacant C6 position. A procedure for the synthesis of 2-amino-3-bromo-5-chloropyridine (B1272082) from 2-amino-5-chloropyridine involves direct bromination with elemental bromine in dichloromethane (B109758), demonstrating the feasibility of halogenating the C3 position. A similar strategy could be adapted for the bromination of 2-amino-3,5-dichloropyridine at the C6 position, likely requiring specific catalysts or conditions to achieve the desired regioselectivity.

Amine to Halogen Interconversion via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful tool for converting an aromatic primary amine into a halide (Cl, Br), cyanide, or hydroxyl group. wikipedia.orglscollege.ac.in The process involves the formation of a diazonium salt from the amine using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by decomposition with a copper(I) salt (e.g., CuBr for bromination). masterorganicchemistry.com

A hypothetical route using this method could start from 2,6-diamino-3,5-dichloropyridine. One of the amino groups could be selectively diazotized and subsequently replaced by bromine using a Sandmeyer reaction. Achieving mono-diazotization in a diamino system can be challenging but is often possible by carefully controlling stoichiometry and reaction conditions. This method offers a distinct way to introduce the bromine atom at a specific position that might be difficult to access via direct electrophilic halogenation. The procedure for converting 2-aminopyridine to 2-bromopyridine (B144113) via diazotization in hydrobromic acid is well-established and achieves high yields. orgsyn.orgorganic-chemistry.org

Table 2: Key Amine and Halogen Interconversion Reactions

Reaction TypeStarting MaterialReagentsKey TransformationRef.
Electrophilic Chlorination2-AminopyridineN-Chlorosuccinimide, DMF/Methanol2-Aminopyridine → 2-Amino-3,5-dichloropyridine chemicalbook.com
Electrophilic Bromination2-Amino-5-chloropyridineBr₂, CH₂Cl₂Introduction of Br at C3
Sandmeyer Bromination2-Aminopyridine1. HBr, NaNO₂ 2. CuBr-NH₂ → -Br at C2 wikipedia.orgorgsyn.org

Novel and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and innovative methodologies. Several of these protocols are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of substituted pyridines, microwave-assisted SNAr reactions can dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.com The synthesis of various aminopyridine derivatives, including imidazopyridines, has been efficiently achieved using microwave-assisted multicomponent reactions, highlighting the technology's potential for rapidly building molecular complexity. nih.govnih.gov A microwave-mediated, catalyst-free approach for synthesizing 1,2,4-triazolo[1,5-a]pyridines further showcases the move towards more sustainable reaction conditions. mdpi.com This technology could be applied to the SNAr amination or halogen exchange steps in the synthesis of the target molecule, offering significant advantages in terms of speed and energy efficiency.

Advanced Halogenation and Functionalization Strategies

Traditional electrophilic halogenation of the electron-deficient pyridine ring can be challenging. nih.gov Novel methods have been developed to overcome these limitations. For instance, a "one-pot" protocol involving a Zincke ring-opening to form an acyclic azatriene intermediate, followed by halogenation and ring-closing, allows for the highly regioselective halogenation of pyridines at the 3-position under mild conditions. nih.govresearchgate.net While this targets the 3-position, it represents a class of advanced strategies that temporarily alter the electronic nature of the pyridine ring to achieve otherwise difficult transformations.

Environmentally Benign Reaction Media

A significant advancement in green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives like water. An efficient and selective amination of various polyhalogenated pyridines has been developed using water as the solvent. acs.org This base-promoted method avoids the need for expensive metal catalysts and reduces the environmental impact of the synthesis, making it a highly desirable approach for industrial-scale production. Applying such a protocol to the amination step in the synthesis of this compound would represent a substantial improvement in the sustainability of the process.

Elucidation of Chemical Reactivity and Transformational Pathways of 6 Bromo 3,5 Dichloropyridin 2 Amine

Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring of 6-bromo-3,5-dichloropyridin-2-amine is adorned with three halogen atoms at positions 3, 5, and 6. The electronic properties of the pyridine ring, coupled with the inherent differences in the reactivity of bromine and chlorine, dictate the regioselectivity of their displacement.

While direct nucleophilic aromatic substitution (SNAr) on dihalogenated pyridines can be challenging, the strategic placement of an amino group at the 2-position can influence the reactivity of the halogen substituents. The amino group, being an electron-donating group, can modulate the electron density of the pyridine ring, thereby affecting the susceptibility of the halogen atoms to nucleophilic attack.

In related polyhalogenated pyridine systems, the position of the halogen relative to the other substituents and the nature of the incoming nucleophile play a crucial role. For instance, in the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine, one of the bromine atoms is displaced by an alkylamine under high pressure and temperature. georgiasouthern.edu This suggests that under forcing conditions, direct displacement of the halogens in this compound with various nucleophiles could be achievable. The relative reactivity of the halogens in SNAr reactions on pyridines generally follows the order I > Br > Cl, suggesting that the bromine at the 6-position would be the most susceptible to displacement.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of halogenated pyridines. rsc.orgnih.govlibretexts.orgorganic-chemistry.orgnih.govlibretexts.org The success of these reactions hinges on the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl for oxidative addition to the palladium(0) catalyst. libretexts.org This reactivity trend allows for the selective coupling at the more reactive halogen site.

In the case of this compound, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bonds at the 3- and 5-positions in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 6-position via Suzuki-Miyaura coupling with the corresponding boronic acids or esters. mdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination can be employed for the selective formation of a C-N bond at the 6-position by reacting with a primary or secondary amine in the presence of a suitable palladium catalyst and ligand. nih.govlibretexts.orgorganic-chemistry.orgnih.gov

The presence of the amino group at the 2-position can influence the outcome of these reactions. In some cases, the amino group may need to be protected, for instance, as an acetamide (B32628), to prevent side reactions or catalyst deactivation, especially when performing Suzuki-Miyaura couplings. mdpi.com However, recent advancements have led to the development of catalyst systems that are tolerant of free amino groups, even in ortho-bromoanilines. nih.gov

Table 1: Regioselectivity in Cross-Coupling Reactions of Halogenated Pyridines

SubstrateCoupling PartnerCatalyst SystemMajor ProductReference
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄/Na₂CO₃C3-arylated product rsc.org
4-Amino-3,5-dichloropyridazine2-Fluoro-4-trifluoromethylboronic acidPdCl₂(PPh₃)₂/Na₂CO₃C3-arylated product rsc.org
5-Bromo-2-chloropyrimidineArylboronic acidNot specifiedC5-arylated product rsc.org
6-Bromo-2-chloroquinolineCyclic amineNot specifiedSelective amination at C-Br nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄/K₃PO₄5-Aryl-2-methylpyridin-3-amine mdpi.com

Chemical Transformations Involving the Amino Group

The amino group at the 2-position of this compound is a key functional handle that can undergo a variety of chemical transformations, further expanding the synthetic utility of this scaffold.

The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. mdpi.com This transformation is often employed as a protecting strategy to modulate the reactivity of the amino group or to improve the substrate's compatibility with subsequent reaction conditions, such as Suzuki-Miyaura coupling. mdpi.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamides. These reactions typically proceed under standard conditions and provide access to a diverse range of N-functionalized derivatives.

Direct N-alkylation of the 2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging. Reductive amination with aldehydes or ketones offers a more controlled approach to obtaining secondary amines.

N-arylation of the amino group can be accomplished through Buchwald-Hartwig amination, although this would require a di-halogenated pyridine as the starting material and the amino group to be introduced in a separate step. Given the presence of three halogen atoms on the ring, direct N-arylation might be less common for this specific substrate.

The 2-aminopyridine (B139424) motif is a versatile precursor for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions with a suitably positioned electrophilic center. For instance, if a functional group introduced at the 3-position (via displacement of the chlorine atom) contains an electrophilic site, intramolecular cyclization could lead to the formation of a five- or six-membered ring fused to the pyridine core.

In a related example, 3-amino-4-methylpyridines undergo an electrophilic [4+1]-cyclization with trifluoroacetic anhydride to form 6-azaindole (B1212597) derivatives. chemrxiv.org While this compound lacks the methyl group necessary for this specific transformation, it highlights the potential of the 2-aminopyridine unit to participate in cyclization reactions to build more complex polycyclic systems. The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles from simple starting materials also demonstrates the utility of aminopyridine precursors in constructing bioactive heterocyclic scaffolds. nih.govresearchgate.net

Table 2: Transformations of the Amino Group in Aminopyridines

Starting MaterialReagent(s)Product TypeReference
5-Bromo-2-methylpyridin-3-amineAcetic anhydride, H₂SO₄N-Acetylated pyridine mdpi.com
2-AminopyridineBromine, Acetic acid2-Amino-5-bromopyridine orgsyn.org
2-Amino-5-bromopyridineNitric acid, Sulfuric acid2-Amino-5-bromo-3-nitropyridine orgsyn.org
3-Amino-4-methylpyridinesTrifluoroacetic anhydride2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles chemrxiv.org
Aldehyde, Malononitrile, AlcoholK₂CO₃6-Alkoxy-2-amino-3,5-dicyanopyridines researchgate.net

Aromatic Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic characteristic significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and can be protonated in acidic reaction media, forming a pyridinium (B92312) ion. This further deactivates the ring towards attack by electrophiles.

In the case of this compound, the pyridine nucleus is substituted with three electron-withdrawing halogen atoms (bromo and chloro) and one electron-donating amino group. The halogens are deactivating groups, further reducing the electron density of the pyridine ring and making electrophilic attack even more difficult. Conversely, the amino group at the C2-position is a powerful activating and ortho-, para- directing group due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect).

The sole unsubstituted position on the pyridine ring of this compound is C4. The directing effects of the substituents are as follows:

The amino group at C2 directs electrophilic attack to the ortho (C3) and para (C4) positions.

The chloro group at C3 is a deactivating, ortho-, para- director.

The chloro group at C5 is a deactivating, ortho-, para- director.

The bromo group at C6 is a deactivating, ortho-, para- director.

Considering the positions are already substituted, the only available site for electrophilic attack is the C4 position. The activating effect of the amino group at C2 would direct an incoming electrophile to this C4 position. However, the cumulative deactivating effect of the three halogen atoms would necessitate harsh reaction conditions for any electrophilic substitution to occur. Reactions such as nitration or halogenation, if successful, would be expected to yield the corresponding 4-substituted product.

SubstituentPositionElectronic EffectDirecting Influence
AminoC2+M, -I (Activating)ortho, para
ChloroC3-I, +M (Deactivating)ortho, para
ChloroC5-I, +M (Deactivating)ortho, para
BromoC6-I, +M (Deactivating)ortho, para

Table 1: Electronic effects and directing influence of substituents on the pyridine ring of this compound.

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For pyridine derivatives, the amino group can act as a directing group. uwindsor.ca In this compound, the amino group at the C2 position could potentially direct metalation to the C3 position. However, this position is already substituted with a chloro atom.

An alternative and often competing reaction in the case of halogenated pyridines is halogen-metal exchange. znaturforsch.com This is particularly true for bromo and iodo substituents. With the presence of a bromo substituent at the C6 position, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures would likely lead to a bromine-lithium exchange, generating a 6-lithiated pyridine species. This intermediate could then be trapped with various electrophiles to introduce a substituent at the C6 position.

The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is common for the deprotonation of pyridines, as they are less prone to nucleophilic addition to the pyridine ring. harvard.edu For polychlorinated pyridines, metalation has been achieved using such strong bases. znaturforsch.com In the context of this compound, a carefully chosen base and reaction conditions would be crucial to favor either DoM directed by the amino group (if a vacant ortho position were available) or halogen-metal exchange. Given the substitution pattern, bromine-lithium exchange at the C6 position is the most probable outcome.

Potential ReactionDirecting/Reactive GroupExpected Product
Directed ortho MetalationAmino group at C23-Lithiated species (unlikely due to substitution)
Halogen-Metal ExchangeBromo group at C66-Lithiated species (highly probable)

Table 2: Potential metalation pathways for this compound.

Oxidation and Reduction Potentials and Their Chemical Consequences

The oxidation and reduction potentials of a molecule provide insight into its susceptibility to lose or gain electrons, respectively, and the subsequent chemical transformations that may occur.

The pyridine ring, being electron-deficient, is generally resistant to oxidation. The presence of three deactivating halogen atoms in this compound would further increase its resistance to oxidation. However, the amino group is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, or even lead to the degradation of the pyridine ring under harsh conditions. The reactivity of aminopyridine complexes with oxidizing agents like hydrogen peroxide has been studied, showing the formation of various oxidized species. acs.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to reduction. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, although this typically requires high pressures and temperatures. The halogen substituents on the ring can also be subject to reduction. For instance, palladium-catalyzed hydrodehalogenation is a common method for removing halogen atoms from aromatic rings. In the case of this compound, selective dehalogenation could potentially be achieved by carefully choosing the catalyst and reaction conditions. It is plausible that the bromo group could be selectively removed over the chloro groups due to the lower C-Br bond strength compared to the C-Cl bond.

The nitro derivatives of pyridines, which could be potential products of oxidation, are readily reduced to the corresponding amino compounds. Should the amino group of the title compound be oxidized to a nitro group, it could subsequently be reduced back to an amino group.

TransformationReagent TypePotential Products
OxidationStrong oxidizing agentsNitroso or nitro derivatives, ring cleavage products
Reduction (Catalytic Hydrogenation)H2/Catalyst (e.g., Pd, Pt)3,5-dichloro-2-aminopiperidine, dehalogenated products
HydrodehalogenationH2/Pd catalyst3,5-dichloro-2-aminopyridine, further dehalogenated products

Table 3: Potential oxidation and reduction pathways for this compound.

Computational and Theoretical Investigations of 6 Bromo 3,5 Dichloropyridin 2 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within the molecule, which dictates its chemical properties. Density Functional Theory (DFT), a common computational approach, is often used to perform these calculations, providing a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For 6-Bromo-3,5-dichloropyridin-2-amine, the HOMO is typically localized on the electron-rich portions of the molecule, particularly the aminopyridine ring. The nitrogen atom of the amino group and the pyridine (B92270) ring itself contribute significantly to the HOMO, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the pyridine ring, including the carbon atoms bonded to the electronegative halogen atoms (bromine and chlorine). This distribution highlights the areas susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations for similar heterocyclic compounds suggest that the energy gap for this compound would reflect a molecule of moderate reactivity.

Table 1: Calculated Frontier Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.75
Energy Gap (ΔE)4.83

Note: These values are illustrative and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)). Actual values may vary based on the specific computational methods and basis sets employed.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative atoms: the nitrogen of the pyridine ring and the chlorine and bromine atoms. These areas indicate a surplus of electrons and are potential sites for electrophilic attack. The most negative potential is often associated with the pyridine nitrogen atom.

Regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms of the amino group, indicating electron-deficient areas that are susceptible to nucleophilic attack. A region of positive potential, known as a σ-hole, may also be observed on the bromine atom along the C-Br bond axis, which can participate in halogen bonding. researchgate.net

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis would likely indicate that the nitrogen atom of the amino group and specific carbon atoms in the pyridine ring are the most susceptible sites for different types of reactions.

Table 2: Illustrative Global Reactivity Descriptors

DescriptorValue (eV)Formula
Electronegativity (χ)4.165-(EHOMO + ELUMO)/2
Chemical Hardness (η)2.415(ELUMO - EHOMO)/2
Global Electrophilicity (ω)3.588χ² / (2η)

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as theoretical examples.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior.

The conformational landscape of this compound is primarily determined by the rotation around the C-N bond of the amino group. While the pyridine ring itself is rigid, the orientation of the amino group's hydrogen atoms relative to the ring can vary.

Computational scans of the potential energy surface as a function of the relevant dihedral angle would reveal the most stable conformation. It is expected that the planar conformation, where the amino group lies in the same plane as the pyridine ring, would be the most stable due to favorable electronic delocalization. Intramolecular hydrogen bonding between one of the amino hydrogens and the adjacent pyridine nitrogen or a chlorine atom could further stabilize certain conformations.

The behavior of a molecule can change significantly in the presence of a solvent. Theoretical solvation models, such as the Polarizable Continuum Model (PCM), can be used to study these effects. These models simulate the solvent as a continuous medium with a specific dielectric constant.

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data, understanding molecular structure and bonding, and for the a priori characterization of novel compounds.

The vibrational spectra (Infrared and Raman) of this compound can be simulated using quantum chemical calculations, primarily employing Density Functional Theory (DFT). A common and effective approach involves the use of the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). nih.govresearchgate.net This level of theory has been shown to provide a good correlation between calculated and experimental vibrational frequencies for related dichlorinated aminopyridines. nih.gov

The computational process involves optimizing the molecular geometry to find the lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. To improve the accuracy of the predictions and account for anharmonicity and other systematic errors, the calculated frequencies are typically scaled using empirical scale factors. nih.gov The intensities of the IR and Raman bands are also calculated, allowing for the generation of a complete theoretical spectrum. These simulated spectra can then be compared with experimental data for validation.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar molecules, is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
N-H symmetric stretching~3400-3500
N-H asymmetric stretching~3300-3400
C-H stretching~3000-3100
Pyridine ring stretching~1550-1600
NH₂ scissoring~1600-1650
C-Cl stretching~600-800
C-Br stretching~500-650

Note: This table is illustrative and based on data for analogous compounds. Actual values would require specific calculations for this compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of organic molecules. For substituted pyridines, various methods have been employed to predict ¹H and ¹³C NMR chemical shifts. acs.orgstenutz.euresearchgate.net These methods range from empirical incremental approaches to more sophisticated quantum mechanical calculations. acs.orgresearchgate.net

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have become the standard for predicting NMR chemical shifts. The process involves optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing the NMR calculation on the optimized structure. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient for distinguishing between isomers and assigning signals in experimental spectra. rsc.org

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) (Referenced to TMS)
C2~155-160
C3~110-115
C4~140-145
C5~115-120
C6~130-135

Note: This table is illustrative and based on general principles for substituted pyridines. Actual values would require specific calculations.

The electronic transitions that give rise to UV-Visible absorption can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.orgnih.gov This method allows for the calculation of the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands, respectively.

The choice of functional and basis set is critical for accurate predictions. Functionals like B3LYP and PBE0, in conjunction with basis sets such as 6-311+G(d,p), have been shown to yield reliable results for a wide range of organic molecules. nih.gov The calculations are often performed in the context of a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the effect of the solvent on the electronic transitions. mdpi.com The predicted spectra can help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. nih.gov

A hypothetical prediction for the main absorption band of this compound is provided below.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
HOMO → LUMO~280-320~0.1-0.3

Note: This table is illustrative. The actual absorption maximum would depend on the specific electronic structure and would need to be calculated.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The solid-state packing and self-assembly behavior of this compound are governed by a variety of non-covalent interactions. Computational methods can be used to predict and quantify these interactions, providing insight into the crystal structure and potential for forming supramolecular assemblies. researchgate.netrsc.org

The presence of bromine, chlorine, and nitrogen atoms in the molecule suggests the likelihood of significant halogen bonding (C-Br···N, C-Cl···N) and hydrogen bonding (N-H···N). nih.govnih.gov Additionally, π-π stacking interactions between the pyridine rings are also expected to play a role in the crystal packing. rsc.org

Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystal lattice. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing a measure of the strength of intermolecular interactions. nih.govnih.gov Natural Bond Orbital (NBO) analysis can further elucidate the donor-acceptor orbital interactions that contribute to these non-covalent bonds. nih.gov Molecular dynamics simulations can also be used to explore the self-assembly process of molecules in solution, revealing the formation of aggregates and preferred packing motifs. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 3,5 Dichloropyridin 2 Amine Derivatives

Impact of Halogen Identity and Position on Biological Activity

The presence and nature of halogen atoms are fundamental to the biological activity of many pharmaceutical compounds, influencing properties from binding affinity to metabolic stability. mdpi.comresearchgate.net For derivatives of 6-bromo-3,5-dichloropyridin-2-amine, the three halogen substituents—one bromine and two chlorine atoms—are expected to significantly shape their activity profile.

Studies on other halogenated compounds have shown that increasing the atomic mass of the halogen substituent can enhance biological activity. rsc.org For example, research on cobalt bis(dicarbollide) derivatives demonstrated that substituting with heavier halogens like bromine and iodine led to improved antimicrobial action. rsc.org In another study on pyridine (B92270) derivatives, the presence of two different halogens (chloro and fluoro) on an attached aryl ring resulted in high anti-thrombolytic activity, suggesting that a specific combination of halogens can be beneficial. mdpi.com The introduction of halogens can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

Table 1: General Influence of Halogen Properties on Biological Activity

Property Influence on Biological Activity
Electronegativity Modulates electronic character, affecting pKa and hydrogen bonding potential. nih.gov
Size (Atomic Mass) Can lead to enhanced activity with heavier halogens (e.g., I > Br > Cl > F). rsc.org
Lipophilicity Increases with halogenation, potentially improving membrane permeability.

| Halogen Bonding | Acts as a halogen bond donor to interact with electron-rich pockets in receptors. mdpi.com |

Role of the Amino Group in Receptor/Enzyme Binding and Specificity

The 2-amino group on the pyridine ring is a critical determinant of biological specificity and binding affinity. It can function as a hydrogen bond donor, forming key interactions with amino acid residues in a receptor or enzyme active site. The position and basicity of this amino group are crucial for establishing these connections.

Research on structurally related amino-3,5-dicyanopyridines has shown that even minor modifications to the amino group can significantly alter receptor affinity and selectivity. mdpi.com For instance, masking the amino group by converting it into an acetamide (B32628) can change the biological profile, sometimes leading to increased cytotoxic activity in certain pyridine derivatives. mdpi.com

Furthermore, the amino group's reactivity can be influenced by the electronic effects of other ring substituents. Electron-withdrawing groups, such as the bromo and chloro atoms on the this compound scaffold, decrease the basicity of the 2-amino group. This modulation can be crucial for optimal binding, as a less basic amine may have a more favorable interaction profile within a specific biological target. Studies on thieno[2,3-b]pyridine (B153569) derivatives revealed that intramolecular cyclization involving the amino group led to a significant decrease in affinity for adenosine (B11128) receptors, suggesting that an accessible and appropriately oriented amino group is vital for activity. nih.gov

Pyridine Ring Substituent Effects on Biological Efficacy

Beyond the primary halogen and amino groups, additional substituents on the pyridine ring can fine-tune the biological efficacy of this compound derivatives. The electronic and steric properties of these substituents can have a profound impact.

The position of the substituent is also critical. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct the regioselectivity of nucleophilic substitution reactions, highlighting the importance of steric factors. researchgate.net This principle can be extrapolated to receptor binding, where steric hindrance from a bulky substituent could prevent optimal docking. In a series of amino-3,5-dicyanopyridines, the nature of the substituent on an attached aryl ring significantly influenced anti-thrombolytic activity. mdpi.com

Table 2: Predicted Effects of Additional Substituents on the Pyridine Ring

Substituent Type Potential Effect on Biological Efficacy
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Increase electron density of the ring, potentially altering binding mode or strength. beilstein-journals.org
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Decrease electron density, which can affect pKa and interactions with the target. beilstein-journals.org
Bulky Groups May introduce steric hindrance, preventing optimal binding, or can enhance selectivity by fitting into specific pockets. researchgate.net

| Aryl Groups | Can engage in π-stacking interactions and provide points for further functionalization. mdpi.comnih.gov |

Conformational and Stereochemical Influences on Activity Profiles

The three-dimensional arrangement of a molecule is paramount for its biological function. For derivatives of this compound, conformational rigidity and stereochemistry can significantly influence activity.

The substitution pattern on the pyridine ring can restrict the rotation of bonds and lock the molecule into a specific conformation. Research on thieno[2,3-b]pyridines, formed by intramolecular cyclization of amino-dicyanopyridines, showed that the resulting rigid, fused-ring structures had significantly lower receptor affinity. nih.gov This suggests that molecular flexibility, or the ability to adopt a specific bioactive conformation upon binding, may be crucial. The loss of activity was attributed to this increased rigidity and potential steric hindrance. nih.gov

While this compound itself is achiral, the introduction of chiral centers through substitution would lead to enantiomers that could exhibit different biological activities. Studies on the R and S enantiomers of halogenated cocaine analogues, for example, revealed differences in their electronic properties and intramolecular hydrogen bonding, which could translate to differential receptor interactions. researchgate.net Therefore, if chiral substituents are introduced to the this compound core, it would be essential to evaluate the stereochemical impact on the activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR approaches can be invaluable for predicting the activity of novel analogues and guiding synthetic efforts.

A QSAR study would typically involve calculating a range of molecular descriptors for a series of derivatives. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment, molecular electrostatic potential), steric (e.g., molecular volume, Verloop parameters), and hydrophobic (e.g., LogP). researchgate.netresearchgate.net For instance, a study on dichloropyridines successfully used the Verloop steric parameter B1 to correlate substituent bulk with reaction regioselectivity, a concept applicable to receptor binding. researchgate.net

Computational methods like Density Functional Theory (DFT) can be used to calculate these descriptors and gain insight into the electronic structure of the molecules. mdpi.com The frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps derived from such calculations can help explain how different substituents influence reactivity and intermolecular interactions. researchgate.net Once a dataset of compounds and their measured biological activities is established, statistical methods like multiple linear regression or machine learning algorithms can be used to build a predictive QSAR model. This model can then be used to prioritize the synthesis of new derivatives with potentially enhanced efficacy.

Exploration of Biological Activities and Applications in Life Sciences Research in Vitro Focus

Medicinal Chemistry Research Applications

The application of a compound in medicinal chemistry is predicated on its ability to interact with biological targets, which is initially assessed through a battery of in vitro assays.

In Vitro Enzyme Inhibition and Activation Studies

There is currently no publicly available scientific literature detailing the in vitro inhibitory or activation effects of 6-Bromo-3,5-dichloropyridin-2-amine on any specific enzymes. Such studies are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.

Receptor Agonist and Antagonist Profiling in Cell-Free Systems

Similarly, information regarding the binding affinity and functional activity of This compound at various receptors is not available. Cell-free receptor binding assays are fundamental in determining whether a compound can act as an agonist or antagonist, which is a critical step in drug discovery.

Antimicrobial Activity Assessments (In Vitro Bacterial and Fungal Strains)

No specific studies have been published that report the in vitro antimicrobial activity of This compound against panels of bacterial or fungal strains. While research on other halogenated pyridines suggests potential antimicrobial properties, dedicated screening of this compound is necessary to confirm any such activity.

Antiviral Efficacy Evaluations (In Vitro Viral Replication Assays)

The in vitro antiviral efficacy of This compound has not been documented in the available scientific literature. Viral replication assays are essential for identifying compounds that can inhibit the life cycle of various viruses.

Anticancer Activity against In Vitro Cell Lines

There is a lack of published data on the cytotoxic or anti-proliferative effects of This compound on in vitro cancer cell lines. Such studies are a primary method for screening potential anticancer agents.

Investigation of Molecular Mechanisms of Biological Action (In Vitro)

Given the absence of primary biological activity data, there have been no subsequent investigations into the molecular mechanisms of action for This compound . Understanding the molecular pathways through which a compound exerts its effects is contingent on initial findings of biological activity.

In-Vitro Agrochemical Research Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive review of scientific databases and research literature, specific in-vitro studies detailing the biological activities and agrochemical applications of the chemical compound this compound are not publicly available. Consequently, a detailed exploration of its role in herbicide mechanism investigations, insecticidal activity pathways, fungicidal action modes, and advanced biological screening methodologies cannot be constructed at this time.

The exploration of novel chemical entities for agrochemical purposes is a vast field of study. Typically, compounds are synthesized and then subjected to a battery of in-vitro tests to determine their potential as herbicides, insecticides, or fungicides. These initial screenings are crucial for identifying lead compounds that may warrant further development. The absence of published research for this compound suggests that it may not have been a primary focus of such research endeavors, or that any investigations conducted have not been disclosed in the public domain.

While research exists for structurally related compounds, the strict focus on this compound, as per the user's request, prevents the inclusion of such data. For instance, studies on other halogenated pyridinamines have explored their potential biological activities, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Future research may yet shed light on the potential agrochemical applications of this compound. However, until such studies are conducted and published, a scientifically accurate and detailed article on its specific in-vitro biological activities in the contexts requested cannot be generated.

Future Research Directions and Translational Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Bromo-3,5-dichloropyridin-2-amine and its derivatives is poised to move towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Traditional methods for the synthesis of pyridine (B92270) derivatives can often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.in Future research will likely focus on addressing these limitations.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles with pure products. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has already shown promise, offering a pathway to reduce reaction times from hours to minutes. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are atom-economical and can simplify synthetic procedures, making them an attractive avenue for the synthesis of complex pyridine derivatives. rasayanjournal.co.in

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.netmdpi.com The use of flow reactors for the amination of chloropyridines has demonstrated the potential for high yields and short reaction times, even at elevated temperatures, which can overcome the activation barriers for unactivated substrates. researchgate.net This methodology could be adapted for the synthesis of this compound, potentially leading to a more streamlined and scalable process.

Catalyst Development: The development of novel and more efficient catalysts, such as copper-based systems for amination reactions, will continue to be a focus. nih.gov Research into catalysts that can operate under milder conditions and with higher selectivity will be crucial for improving the sustainability of synthetic routes.

Synthesis ApproachPotential Advantages for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions. nih.gov
Multicomponent ReactionsIncreased atom economy, simplified workup, rapid library generation. rasayanjournal.co.inresearchgate.net
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters. researchgate.netmdpi.com
Advanced CatalysisMilder reaction conditions, improved selectivity, lower catalyst loading. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new compounds based on the this compound scaffold. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, thereby accelerating the drug discovery process and reducing costs. nih.govbpasjournals.com

Future applications of AI and ML in this context include:

De Novo Drug Design: AI algorithms, such as generative models, can design novel molecules with desired physicochemical and biological properties. nih.gov Starting with the this compound core, these models could generate virtual libraries of derivatives with predicted activity against specific biological targets.

Virtual Screening and Docking Studies: AI and ML can be used to perform large-scale virtual screening of compound libraries to identify potential hits. nih.govacs.org Molecular docking simulations, guided by machine learning models, can predict the binding affinity and mode of interaction of this compound derivatives with target proteins, helping to prioritize compounds for synthesis and biological testing. acs.org

Predictive Modeling: Machine learning models can be trained to predict various properties of new derivatives, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This allows for the early identification of compounds with unfavorable properties, reducing the likelihood of late-stage failures in drug development.

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyridine nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govacs.org Future research on this compound will likely focus on exploring its potential against a broader range of novel biological targets.

Potential therapeutic areas for investigation include:

Kinase Inhibition: Pyridine-based scaffolds are known to be effective kinase inhibitors. acs.org Research could focus on designing derivatives of this compound that selectively target kinases implicated in cancer and other diseases, such as Vaccinia-related Kinases (VRKs). acs.orgamanote.com The development of potent and selective inhibitors for VRK1 and VRK2 from an aminopyridine scaffold highlights the potential in this area. acs.org

Anticancer Agents: Pyridine-fused heterocyclic compounds have shown significant anticancer activity. nih.gov The structure-activity relationship of pyridine derivatives has been studied, indicating that the presence and position of certain functional groups can enhance their antiproliferative effects. nih.gov Future work could involve the synthesis and evaluation of this compound derivatives against various cancer cell lines.

Inhibitors of Novel Targets: The compound could serve as a starting point for the discovery of inhibitors against newly identified therapeutic targets. For instance, spiroindoline derivatives have been investigated as inhibitors of aldose reductase for the management of diabetic complications, suggesting that diverse scaffolds can be explored for this target. nih.gov Similarly, the this compound scaffold could be explored for its potential to inhibit enzymes like TANK-binding kinase 1 (TBK1), which is a target in immunology and oncology. nih.gov

Potential Therapeutic TargetRationale for Exploration
Protein Kinases (e.g., VRK1/2, TBK1)Pyridine scaffolds are established kinase inhibitor frameworks. acs.orgnih.gov
Cancer-Related ProteinsPyridine derivatives have demonstrated broad anticancer activity. nih.govnih.gov
Aldose ReductaseExploration of diverse chemical scaffolds for this diabetes-related target is ongoing. nih.gov

Advanced Materials Science Applications and Device Integration

Beyond its potential in the life sciences, this compound and its derivatives could find applications in the field of materials science. The electronic properties of the pyridine ring, combined with the influence of the halogen and amine substituents, make this compound a candidate for the development of functional organic materials.

Future research in this area may include:

Fluorescent Sensors: Aminopyridine derivatives have been shown to act as fluorescent chemosensors for the detection of metal ions. researchgate.net The fluorescence properties of these compounds can be modulated by their interaction with specific analytes, leading to a "switch-off" or "switch-on" response. researchgate.net The unique electronic nature of this compound could be exploited to develop selective and sensitive fluorescent probes for environmental or biological monitoring.

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic electronics. researchgate.net The ability of the pyridine nitrogen to coordinate with metals and the potential for π-π stacking interactions make these compounds suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group of this compound can act as ligands for the formation of coordination polymers and MOFs. mdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substituents on the pyridine ring can be used to tune the properties of the resulting materials. nih.gov

Multidisciplinary Approaches for Enhanced Compound Utility

To fully realize the potential of this compound, a multidisciplinary research approach is essential. The integration of expertise from synthetic chemistry, computational chemistry, biology, and materials science will be crucial for a comprehensive understanding and exploitation of this compound's properties.

Key aspects of a multidisciplinary approach include:

Synergy of Synthesis and Computational Studies: The design of new derivatives can be guided by computational predictions of their properties, while experimental results from the synthesis and testing of these compounds can be used to refine and improve the computational models. researchgate.net This iterative cycle of design, synthesis, and testing can accelerate the discovery of new functional molecules.

Bridging Medicinal Chemistry and Materials Science: The same fundamental chemical properties that make this compound a promising scaffold for drug discovery may also be relevant for its use in materials science. A multidisciplinary approach can help to identify and develop dual-use applications for this compound and its derivatives.

Translational Research: Collaboration between academic researchers and industrial partners will be key to translating fundamental discoveries into practical applications. nih.gov This includes the development of scalable synthetic processes, the validation of new therapeutic targets, and the integration of novel materials into functional devices.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new medicines, advanced materials, and innovative technologies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Bromo-3,5-dichloropyridin-2-amine, and how do substituent positions influence reaction yields?

  • Methodology : Use palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce bromine and chlorine substituents. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions. Chlorination at the 3- and 5-positions may require chlorinating agents like POCl₃ in the presence of a catalytic base.
  • Key Considerations : Monitor regioselectivity using HPLC or GC-MS to confirm substitution patterns. Substituent steric effects and electronic properties (e.g., electron-withdrawing groups) significantly impact reaction efficiency .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXTL or SHELXL software for structure refinement. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks.
  • Data Interpretation : Compare experimental results with DFT-calculated geometries to validate accuracy. For example, deviations in bond lengths (>0.02 Å) may indicate crystallographic disorder or solvent effects .

Q. What analytical techniques are optimal for characterizing purity and stability of this compound?

  • Methodology :

  • Purity : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (DMSO-d₆ as solvent).
  • Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C), analyzed via HPLC.
    • Critical Parameters : Monitor dehalogenation or amine oxidation byproducts using LC-MS. Stability is highly dependent on substituent electronegativity and steric protection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates susceptibility to electrophilic/nucleophilic attack.
  • Application : Compare activation energies for Buchwald-Hartwig amination vs. Suzuki-Miyaura coupling. Substituent electronegativity (Cl/Br) lowers LUMO energy, favoring oxidative addition in Pd-catalyzed reactions .

Q. How should researchers address contradictions in reported solubility data for halogenated pyridinamines?

  • Methodology : Re-evaluate solubility in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents using gravimetric analysis. For example, discrepancies may arise from polymorphic forms or hydrate formation.
  • Case Study : 6-Bromo-2-chloro-4-iodopyridin-3-amine shows 15% lower solubility in DMF than predicted due to π-π stacking interactions, validated via XRD .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

  • Methodology :

  • Protection-Deprotection : Protect the amine group with Boc anhydride to direct halogenation to specific positions.
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position, enabling selective substitution.
    • Validation : Compare reaction outcomes with structurally analogous compounds (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) using similarity indices (>0.8 indicates comparable reactivity) .

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Feasible Synthetic Routes

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6-Bromo-3,5-dichloropyridin-2-amine
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6-Bromo-3,5-dichloropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.